

Lavendomycin: A Technical Guide to a Novel Antibiotic from *Streptomyces lavendulae* subsp. *brasilicus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lavendomycin*

Cat. No.: *B15561603*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **lavendomycin**, a novel basic peptide antibiotic isolated from *Streptomyces lavendulae* subsp. *brasilicus*. The document details the discovery, chemical properties, biological activity, and the experimental protocols for the fermentation, isolation, and characterization of this compound. Additionally, it explores the likely biosynthetic and mechanistic pathways of **lavendomycin**, offering a comprehensive resource for researchers in antibiotic discovery and development.

Introduction

In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant pathogens, natural products from microorganisms remain a vital source of chemical diversity and bioactivity. *Streptomyces*, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. **Lavendomycin**, isolated from the culture broth of *Streptomyces lavendulae* subsp. *brasilicus*, is a basic peptide antibiotic with potent activity against Gram-positive bacteria. This guide synthesizes the available scientific literature to present a detailed technical overview of **lavendomycin**.

Physicochemical Properties and Quantitative Data

Lavendomycin is a colorless crystalline substance with the molecular formula $C_{29}H_{50}N_{10}O_8$ and a molecular weight of 666.^[1] It is a basic peptide that contains novel amino acids.^[1]

Table 1: Physicochemical Properties of **Lavendomycin**

Property	Value	Reference
Molecular Formula	$C_{29}H_{50}N_{10}O_8$	^[1]
Molecular Weight	666	^[1]
Appearance	Colorless crystals	^[1]
Nature	Basic peptide	^[1]

Table 2: Antimicrobial Activity of **Lavendomycin** (Minimum Inhibitory Concentration - MIC)

Test Organism	MIC (mcg/ml)
Staphylococcus aureus 209P	3.13
Staphylococcus aureus Smith	3.13
Staphylococcus aureus 55-2 (Penicillin-resistant)	3.13
Staphylococcus epidermidis T-26	1.56
Bacillus subtilis PCI 219	1.56
Bacillus cereus IFO 3001	3.13
Micrococcus luteus PCI 1001	0.78
Corynebacterium diphtheriae PW8	0.78
Escherichia coli NIHJ	> 100
Klebsiella pneumoniae	> 100
Pseudomonas aeruginosa IFO 3445	> 100
Salmonella typhi T-63	> 100
Proteus vulgaris	> 100
Candida albicans	> 100
Saccharomyces cerevisiae	> 100
Aspergillus niger	> 100
Penicillium chrysogenum	> 100
Mucor racemosus	> 100
Pyricularia oryzae	> 100

Source: Adapted from Komori et al., 1985. The Journal of Antibiotics.

Table 3: Acute Toxicity of **Lavendomycin**

Animal Model	Route of Administration	LD ₅₀
Mice	Subcutaneous injection	> 2 g/kg

Source: Adapted from Komori et al., 1985. The Journal of Antibiotics.[\[1\]](#)

Experimental Protocols

Fermentation of *Streptomyces lavendulae* subsp. *brasilicus* for Lavendomycin Production

3.1.1. Producing Organism

The **lavendomycin**-producing strain is designated as *Streptomyces lavendulae* subsp. *brasilicus*.

3.1.2. Seed Culture Preparation

- Prepare a seed medium with the following composition (per liter):
 - Glucose: 10 g
 - Soluble starch: 20 g
 - Soybean meal: 30 g
 - Yeast extract: 5 g
 - CaCO₃: 4 g
 - Adjust pH to 7.0 before sterilization.
- Inoculate the seed medium with a slant culture of *S. lavendulae* subsp. *brasilicus*.
- Incubate the flasks at 30°C for three days on a rotary shaker.

3.1.3. Production Fermentation

- Prepare a production medium with the following composition (per liter):
 - Soluble starch: 40 g
 - Glycerol: 20 g
 - Soybean meal: 30 g
 - Meat extract: 3 g
 - Yeast extract: 5 g
 - NaCl: 2 g
 - CaCO_3 : 4 g
 - Adjust pH to 7.0 before sterilization.
- Inoculate a 30-liter fermentor containing 25.5 liters of the production medium with 2% of the mature seed culture.
- Carry out the fermentation at 30°C for three days.
- Maintain aeration at a rate of 25.5 liters/minute and agitation at 150 rpm.
- Monitor the progress of the fermentation by bioassay using *Staphylococcus aureus* 209P as the test organism.

Isolation and Purification of Lavendomycin

3.2.1. Initial Extraction and Adsorption Chromatography

- Filter the fermentation broth (23.4 liters) to separate the mycelium from the supernatant.
- Pass the filtrate through a column of Diaion HP-20 resin (6 liters).
- Wash the column with water (12 liters).
- Elute the active substance with 50% aqueous methanol (30 liters).

- Concentrate the eluate in vacuo to a volume of 1 liter.

3.2.2. Ion-Exchange Chromatography

- Apply the concentrated active fraction to a CM-Sephadex C-25 (H⁺ form) column (500 ml).
- Wash the column with water (500 ml).
- Elute **lavendomycin** with 2.8% aqueous NH₄OH (1.2 liters).
- Concentrate the eluate in vacuo to a volume of 100 ml.

3.2.3. Final Purification

- Further purify the concentrated eluate by a series of column chromatography steps, including DEAE-Sephadex and silica gel chromatography.
- The final purification is achieved by crystallization from hot methanol to yield colorless crystals of **lavendomycin** dihydrochloride (99 mg).

Characterization of Lavendomycin

3.3.1. Thin-Layer Chromatography (TLC)

- Stationary phase: Silica gel 60 F₂₅₄ plates.
- Mobile phase: Butanol - acetic acid - water (4:1:2, v/v/v).
- Detection: Ninhydrin reagent.

3.3.2. High-Performance Liquid Chromatography (HPLC)

- Utilize a reverse-phase C18 column.
- Employ a gradient of acetonitrile in water with 0.1% trifluoroacetic acid as the mobile phase.
- Monitor elution at a suitable UV wavelength (e.g., 210-220 nm).

3.3.3. Spectroscopic Analysis

- UV-Vis Spectroscopy: Record the spectrum in water to determine the absorption maxima.
- Infrared (IR) Spectroscopy: Obtain the spectrum using a KBr pellet or as a Nujol mull to identify characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra are recorded in D_2O to elucidate the chemical structure.

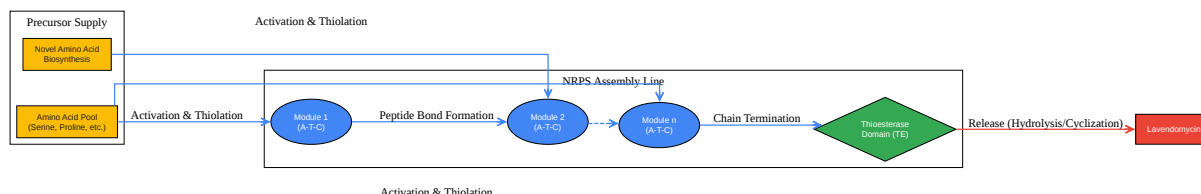
3.3.4. Amino Acid Analysis

- Hydrolyze **lavendomycin** with 6 N HCl at 110°C for 24 hours in a sealed tube.
- Analyze the resulting amino acid mixture using an amino acid analyzer or by derivatization followed by HPLC or GC-MS. This will reveal the presence of both common and novel amino acids.

Signaling Pathways and Mechanisms

Proposed Biosynthetic Pathway of Lavendomycin

As a peptide antibiotic produced by *Streptomyces*, **lavendomycin** is almost certainly synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, modular enzymes that act as an assembly line to build complex peptides from standard and non-standard amino acid precursors.



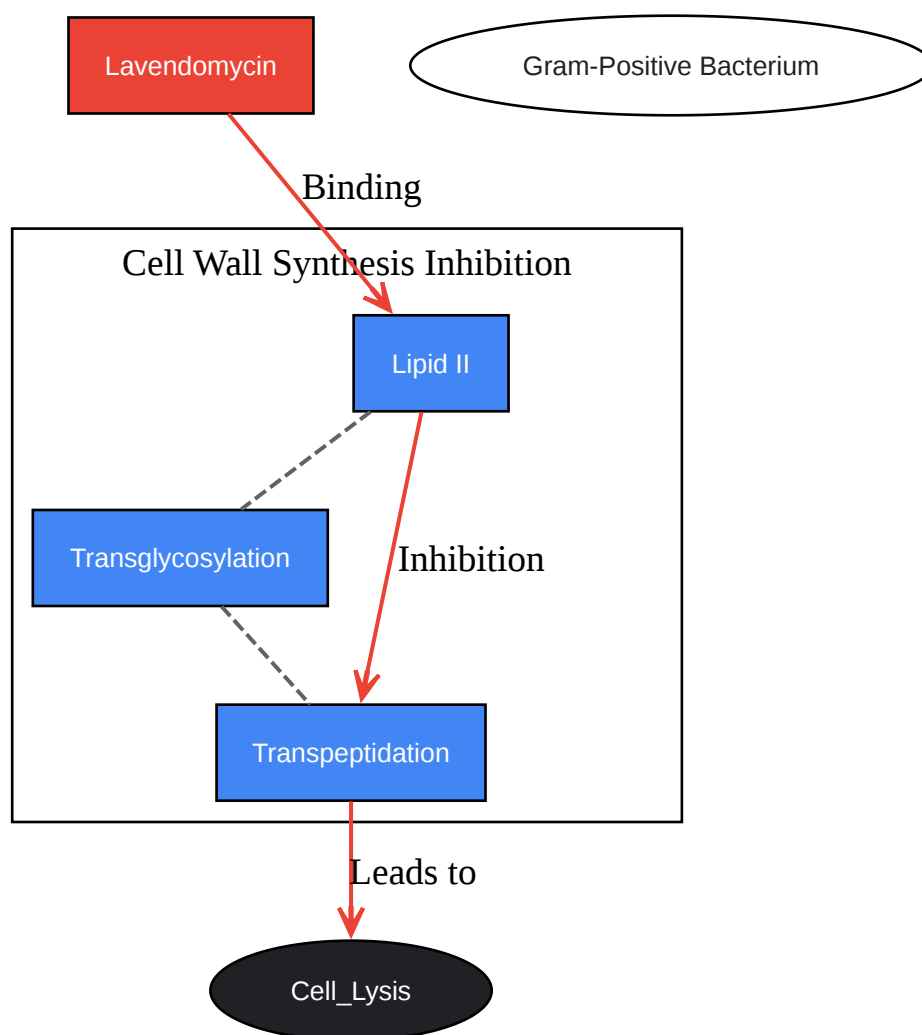
[Click to download full resolution via product page](#)

Caption: Proposed Non-Ribosomal Peptide Synthetase (NRPS) pathway for **lavendomycin** biosynthesis.

The biosynthesis is initiated by the selection and activation of specific amino acids by adenylation (A) domains within each NRPS module. The activated amino acids are then tethered to thiolation (T) domains. Condensation (C) domains catalyze the formation of peptide bonds between the amino acids on adjacent modules. This process is repeated for each amino acid in the **lavendomycin** sequence. Finally, a thioesterase (TE) domain releases the fully assembled peptide, which may undergo further modifications.

Postulated Mechanism of Action

Lavendomycin's selective activity against Gram-positive bacteria suggests a mechanism of action that targets a cellular component or process unique to this group of bacteria. A plausible target is the bacterial cell wall, a common target for many antibiotics active against Gram-positive organisms.



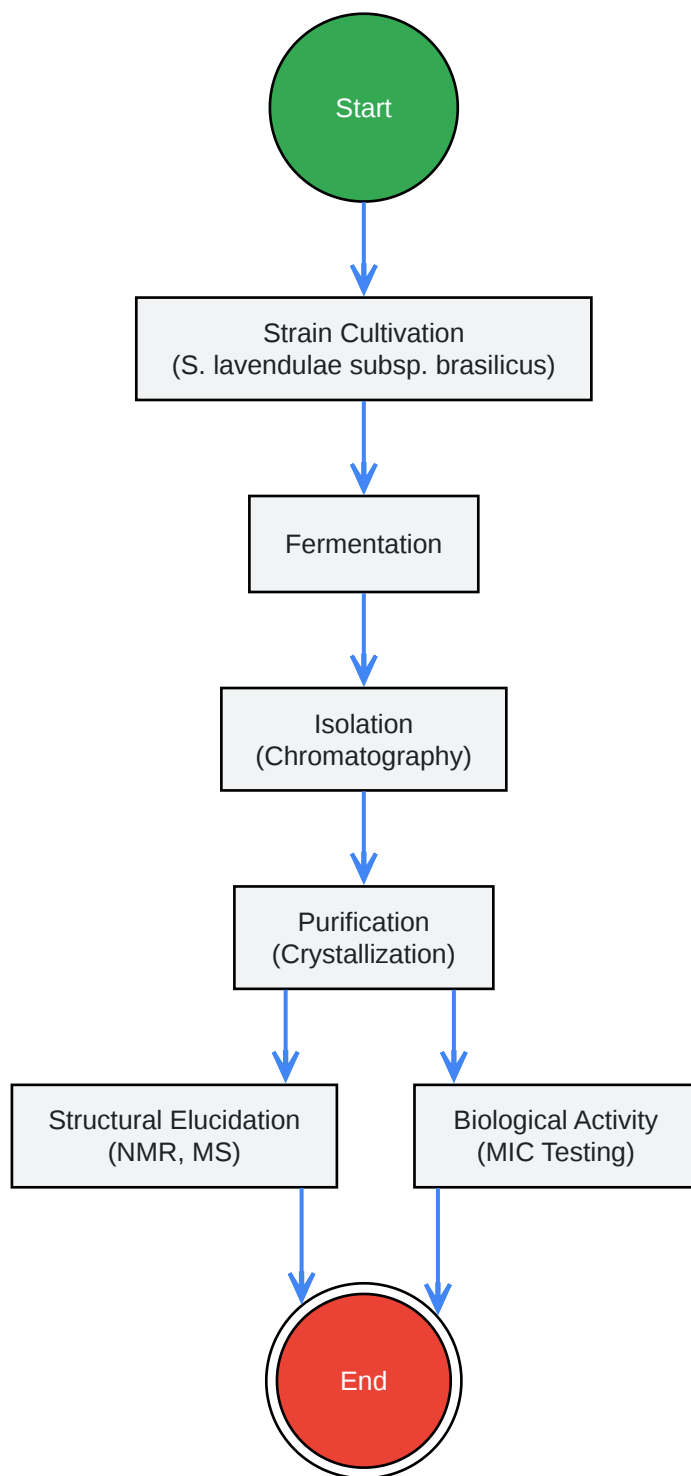
[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action of **lavendomycin** via inhibition of cell wall synthesis.

It is hypothesized that **lavendomycin**, like other peptide antibiotics such as vancomycin, may bind to lipid II, a key precursor in peptidoglycan synthesis. This binding could sterically hinder the subsequent transglycosylation and transpeptidation steps, which are crucial for the cross-linking of the peptidoglycan layer. The resulting weakened cell wall would be unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death. This mechanism is consistent with the observed bactericidal activity against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, and the lack of activity against Gram-negative bacteria, whose peptidoglycan layer is protected by an outer membrane.

Experimental Workflow

The following diagram outlines the overall workflow from the cultivation of *Streptomyces lavendulae* subsp. *brasiliacus* to the characterization of **lavendomycin**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lavendomycin, a new antibiotic. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lavendomycin: A Technical Guide to a Novel Antibiotic from Streptomyces lavendulae subsp. brasiliensis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561603#a-new-antibiotic-from-streptomyces-lavendulae-subsp-brasiliensis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com